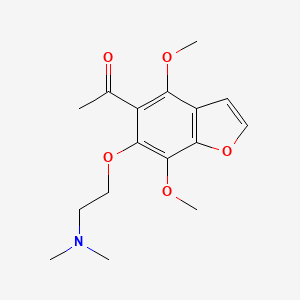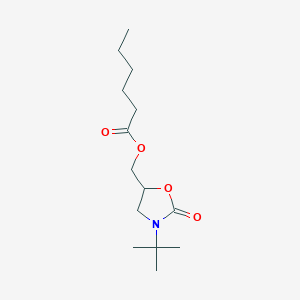
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate typically involves the formation of the oxazolidinone ring followed by esterification. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The resulting oxazolidinone can then be esterified with hexanoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to accelerate the reactions. Additionally, solvent-free or green chemistry approaches may be utilized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazolidinones or esters.
Applications De Recherche Scientifique
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds or electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl group and hexanoate ester moiety may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a tert-butyl group and a heterocyclic ring.
Oxazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen and oxygen atoms.
Uniqueness
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
93462-84-1 |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-12(16)18-10-11-9-15(13(17)19-11)14(2,3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
NJOCYWBZBKWZNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
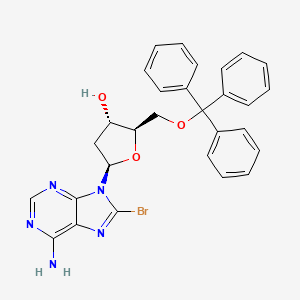


![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
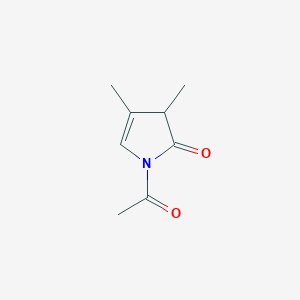
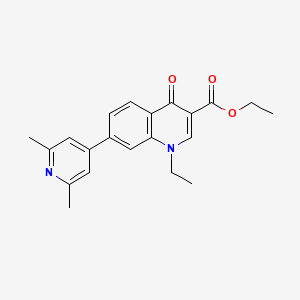
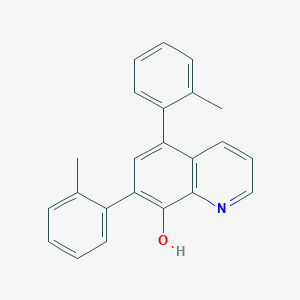

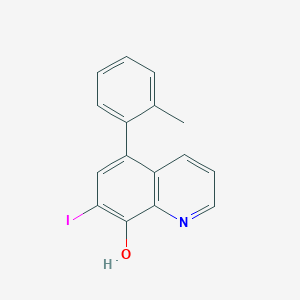
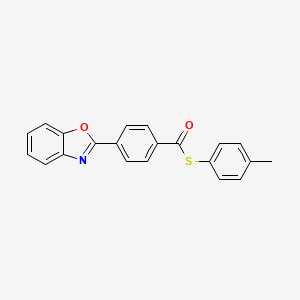
![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

